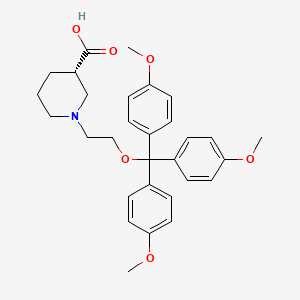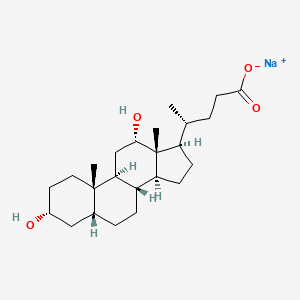
SRT2183
Vue d'ensemble
Description
SRT 2183 est un composé développé par Sirtris Pharmaceuticals, destiné à servir d'activateur de petite molécule du sous-type de sirtuine SIRT1. Il a montré une activité similaire dans des études animales à un autre activateur de SIRT1, SRT 1720, mais est plus proche en puissance du resvératrol. SRT 2183 a été trouvé pour améliorer la sensibilité à l'insuline, abaisser les niveaux de glucose plasmatique dans les tissus adipeux, musculaires et hépatiques, et augmenter la fonction mitochondriale et métabolique .
Applications De Recherche Scientifique
SRT 2183 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of sirtuin subtype SIRT1 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating metabolic responses to caloric restriction and exercise training, circadian rhythm, DNA repair, cell survival, senescence, death, and differentiation.
Medicine: Explored for its potential therapeutic applications in treating type 2 diabetes, cardiovascular disease, inflammation, neurodegeneration, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin pathways
Mécanisme D'action
Target of Action
The primary target of ®-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide, also known as SRT2183, is Sirtuin-1 (SIRT1), a class III deacetylase . SIRT1 has been implicated in various physiological functions, including metabolic responses to caloric restriction and exercise training, circadian rhythm, DNA repair, cell survival, senescence, death, and differentiation .
Mode of Action
This compound activates SIRT1 through an allosteric mechanism . This activation leads to the deacetylation of various proteins, including STAT3 and NF-κB . The deacetylation of these proteins can lead to changes in their activity, which can influence various cellular processes .
Biochemical Pathways
The activation of SIRT1 by this compound affects several biochemical pathways. One of the key pathways influenced by this compound is the endoplasmic reticulum stress pathway . Activation of this pathway can lead to the suppression of glioma cell growth . Furthermore, this compound has been shown to induce autophagy in glioma cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it has been shown to have a potent effect on SIRT1 with an EC1.5 value of 0.36 μM . This suggests that this compound has a high affinity for its target, which could potentially influence its bioavailability.
Result of Action
The activation of SIRT1 by this compound leads to several molecular and cellular effects. It has been shown to suppress glioma cell growth and destroy neurospheres in vitro . Furthermore, this compound induces glioma cell cycle arrest and apoptosis, accompanied by upregulation of the pro-apoptotic Bim and downregulation of Bcl-2 and Bcl-xL .
Analyse Biochimique
Biochemical Properties
SRT2183 is known to interact with SIRT1, a class III histone deacetylase . It activates SIRT1 through an allosteric mechanism . The activation of SIRT1 by this compound has been shown to inhibit the growth of certain cell types, such as Reh and Nalm-6 cells, in a time- and dose-dependent manner .
Cellular Effects
In cellular processes, this compound has been shown to suppress the growth of glioma cells and destroy neurospheres in vitro . It induces cell cycle arrest and apoptosis, accompanied by upregulation of the pro-apoptotic Bim and downregulation of Bcl-2 and Bcl-xL . Furthermore, this compound triggers endoplasmic reticulum stress in glioma cells .
Molecular Mechanism
At the molecular level, this compound activates SIRT1, leading to the deacetylation of various proteins, including STAT3 and NF-κB . This deacetylation is critical for the activation of these proteins and is an established target of SIRT1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to inhibit the growth of Reh and Nalm-6 cells over time .
Metabolic Pathways
SIRT1, the primary target of this compound, is a critical regulator of various metabolic pathways, including insulin secretion and lipid mobilization
Méthodes De Préparation
La synthèse de SRT 2183 implique plusieurs étapes, y compris la formation du cycle imidazothiazole et la fixation du groupe naphtalène-2-carboxamide. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielles peuvent impliquer une mise à l'échelle de ces réactions et l'optimisation des conditions pour maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
SRT 2183 subit diverses réactions chimiques, y compris :
Oxydation : SRT 2183 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans SRT 2183.
Substitution : SRT 2183 peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs.
Applications de la recherche scientifique
SRT 2183 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'activation du sous-type de sirtuine SIRT1 et ses effets sur diverses voies biochimiques.
Biologie : Étudié pour son rôle dans la régulation des réponses métaboliques à la restriction calorique et à l'entraînement physique, le rythme circadien, la réparation de l'ADN, la survie cellulaire, la sénescence, la mort et la différenciation.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du diabète de type 2, des maladies cardiovasculaires, de l'inflammation, de la neurodégénérescence et du cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies des sirtuines
Mécanisme d'action
SRT 2183 exerce ses effets en activant sélectivement le sous-type de sirtuine SIRT1 par un mécanisme allostérique. Cette activation conduit à la désacétylation de protéines cibles spécifiques, notamment STAT3 et NF-κB, et à la réduction des niveaux de protéines c-Myc. Ces modifications moléculaires entraînent un arrêt de la croissance et une apoptose dans certains types de cellules, tels que les cellules Reh et Nalm-6 .
Comparaison Avec Des Composés Similaires
SRT 2183 est similaire à d'autres activateurs de SIRT1, tels que SRT 1720 et le resvératrol. Il est plus proche en puissance du resvératrol et a montré des effets uniques dans l'amélioration de la sensibilité à l'insuline et de la fonction métabolique. D'autres composés similaires incluent :
SRT 1720 : Un autre activateur de SIRT1 avec une activité similaire dans des études animales.
Resvératrol : Un composé naturel aux propriétés d'activation de SIRT1, connu pour ses avantages potentiels pour la santé.
SRT 1460 : Un autre composé développé par Sirtris Pharmaceuticals avec des propriétés d'activation de SIRT1.
SRT 2183 se distingue par sa puissance spécifique et ses effets uniques sur la fonction métabolique et la sensibilité à l'insuline, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFSINOSQBMSLE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501029656 | |
| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001908-89-9 | |
| Record name | SRT-2183 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001908899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3-{[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501029656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-2183 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FKU9G9CX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)











